Ani9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

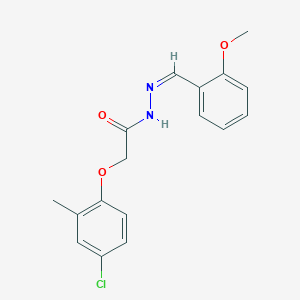

Molecular Formula |

C17H17ClN2O3 |

|---|---|

Molecular Weight |

332.8 g/mol |

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10- |

InChI Key |

KDALDZRKOBJXIE-GRSHGNNSSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=CC=C2OC |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC |

Origin of Product |

United States |

Foundational & Exploratory

Ani9: A Comprehensive Technical Guide to its Mechanism of Action as a Potent and Selective ANO1 Inhibitor

This in-depth technical guide provides a detailed overview of the mechanism of action of Ani9, a novel small-molecule inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting ANO1.

Core Mechanism of Action

This compound is a potent and highly selective inhibitor of the Anoctamin 1 (ANO1), also known as Transmembrane member 16A (TMEM16A), a calcium-activated chloride channel (CaCC). Its primary mechanism of action is the direct, reversible blockade of the ANO1 channel, thereby preventing the flux of chloride ions across the cell membrane in response to increases in intracellular calcium.[1][2][3] This inhibition has been demonstrated to be significantly more potent and selective compared to previously identified ANO1 inhibitors.[1]

Quantitative Efficacy and Selectivity

This compound exhibits sub-micromolar potency for human ANO1 and remarkable selectivity over other ion channels, including the closely related homolog ANO2.

| Compound | Target | IC₅₀ | Reference(s) |

| This compound | ANO1 | ~77 nM | [1][2] |

| T16Ainh-A01 | ANO1 | 1.39 ± 0.59 µM | [1] |

| MONNA | ANO1 | 1.95 ± 1.16 µM | [1] |

| This compound | ANO2 | > 10 µM | [1][2] |

| 5f (this compound derivative) | ANO1 | 22 nM | [4] |

Table 1: Comparative IC₅₀ values of this compound and other ANO1 inhibitors.

Furthermore, at concentrations sufficient for complete inhibition of ANO1, this compound shows no significant effect on the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), Volume-Regulated Anion Channels (VRAC), or the Epithelial Sodium Channel (ENaC).[1][2] A synthesized derivative of this compound, designated 5f , has demonstrated even greater potency with an IC₅₀ of 22 nM and over 1000-fold selectivity for ANO1 over ANO2.[4]

Impact on Cellular Signaling Pathways

The inhibition of ANO1 by this compound has significant downstream effects on key cellular signaling pathways implicated in cell proliferation and cancer progression. Notably, the functional inhibition of ANO1 has been shown to suppress the activity of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

ANO1-EGFR Signaling Axis

ANO1 and EGFR have been shown to form a functional complex, establishing a regulatory link between the ion channel and the receptor tyrosine kinase.[5][6][7] Inhibition of ANO1, either through pharmacological means or by RNA interference, leads to a reduction in the phosphorylation of EGFR. This, in turn, attenuates the activation of downstream signaling molecules, including AKT, v-src sarcoma viral oncogene homolog (SRC), and extracellular signal-regulated kinase (ERK).[5][6][8]

Experimental Protocols

The discovery and characterization of this compound involved a series of detailed experimental procedures.

High-Throughput Screening (HTS)

The initial identification of this compound was the result of a large-scale screening campaign.

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1(abc) and a halide-sensing fluorescent protein (YFP-F46L/H148Q/I152L).[1][2]

-

Screening: A library of 54,400 drug-like compounds was screened at a final concentration of 25 µM.[1][2]

-

Procedure: FRT cells were pre-incubated with the test compounds for 10 minutes. Subsequently, a solution containing iodide and ATP was added. ATP stimulates P2 purinergic receptors, leading to an increase in intracellular calcium, which in turn activates ANO1 and allows iodide influx.[1][2]

-

Detection: The influx of iodide through ANO1 quenches the YFP fluorescence. Compounds that inhibit ANO1 prevent this quenching.[1][2]

-

Hit Identification: Compounds that blocked iodide influx by more than 70% were identified as primary hits.[1]

Electrophysiological Assays

The inhibitory effect of this compound on ANO1 channel function was validated and quantified using electrophysiological techniques.

-

Cell System: Polarized FRT cells expressing human ANO1.

-

Method: The basolateral membrane was permeabilized using amphotericin B, and a transepithelial chloride gradient was established (apical low chloride, basolateral high chloride).

-

Activation: ANO1 was activated using either ATP (100 µM) or the specific ANO1 activator, Eact (10 µM).

-

Inhibition: Cells were pre-treated with varying concentrations of this compound for 20 minutes prior to activation. The reduction in the apical membrane current was measured to determine the IC₅₀.[1][3]

-

Cell Line: FRT cells expressing human ANO1.

-

Protocol: Whole-cell currents were recorded with a holding potential of 0 mV, and voltage pulses were applied from -100 mV to +100 mV in 20 mV increments.

-

Activation: ANO1 was activated by including 100 µM ATP in the pipette solution.

-

Inhibition: The effect of different concentrations of this compound (e.g., 50 nM, 100 nM, 1 µM) on the ATP-induced currents was measured.[1][3]

Selectivity Assays

The specificity of this compound was determined by assessing its activity against other ion channels.

-

ANO2 Selectivity: A YFP quenching assay was performed in FRT cells expressing human ANO2. The results showed that this compound, at concentrations that fully inhibit ANO1, had a negligible effect on ANO2 activity.[1][2]

-

VRAC, CFTR, and ENaC Assays: The effect of this compound on VRAC was tested in LN215 cells using a YFP quenching assay. CFTR and ENaC activities were measured in FRT-CFTR and T84 cells, respectively, using appropriate activators and inhibitors to confirm the lack of off-target effects of this compound.[1][9]

Intracellular Calcium Measurement

To ensure that this compound does not exert its effect by altering intracellular calcium signaling, Fluo-4, a calcium-sensitive fluorescent dye, was used in FRT cells. The results demonstrated that this compound did not affect the ATP-induced increase in intracellular calcium concentration.[1][3]

Structure-Activity Relationship (SAR)

Following the discovery of this compound, a study of its structural analogs was conducted to explore the structure-activity relationship and develop even more potent inhibitors. This research led to the synthesis of a series of derivatives, with compound 5f emerging as the most potent inhibitor, exhibiting an IC₅₀ of 22 nM.[4] This suggests that the chemical scaffold of this compound is amenable to optimization for enhanced therapeutic potential.

Conclusion

This compound is a groundbreaking pharmacological tool for studying the physiological and pathophysiological roles of ANO1. Its high potency and selectivity, coupled with its well-characterized mechanism of action, make it a valuable lead compound for the development of novel therapeutics for a range of diseases where ANO1 is implicated, including cancer, hypertension, and secretory diarrheas. The detailed experimental protocols and understanding of its impact on cellular signaling pathways provide a solid foundation for further research and drug development efforts.

References

- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel this compound derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcium-activated chloride channel ANO1 promotes breast cancer progression by activating EGFR and CAMK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 7. oncotarget.com [oncotarget.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

The Discovery and Synthesis of Ani9: A Potent and Selective ANO1 Channel Blocker

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A), is a calcium-activated chloride channel that plays a pivotal role in a multitude of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability. Emerging evidence has implicated the overexpression and aberrant activity of ANO1 in the pathophysiology of several diseases, most notably in various forms of cancer where it contributes to cell proliferation, migration, and tumor growth. This has positioned ANO1 as a promising therapeutic target for the development of novel anticancer agents. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Ani9, a potent and selective small-molecule inhibitor of the ANO1 channel.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) of a synthetic small molecule library containing 54,400 compounds.[1] The screening aimed to identify potent inhibitors of the ANO1 channel. The assay utilized Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).[1] In this system, activation of ANO1 channels by an agonist leads to an influx of iodide, which quenches the YFP fluorescence. Inhibitors of ANO1 would therefore prevent this fluorescence quenching.

The screening identified 66 initial hits that inhibited iodide influx by more than 70%. Further characterization of these hits led to the identification of three potent inhibitors, with this compound being the most potent and selective.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-(4-chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide | [1] |

| Molecular Formula | C17H17ClN2O3 | |

| Molecular Weight | 332.78 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | |

| CAS Number | 356102-14-2 |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of related acetohydrazide and acetamide derivatives. The synthesis of this compound, a hydrazone, likely involves a two-step process:

-

Formation of the Acetohydrazide Intermediate: The synthesis would begin with the reaction of a phenoxyacetic acid derivative, specifically (4-chloro-2-methylphenoxy)acetic acid, with a suitable activating agent (e.g., thionyl chloride or a carbodiimide) to form an activated ester or acid chloride. This intermediate would then be reacted with hydrazine hydrate to yield 2-(4-chloro-2-methylphenoxy)acetohydrazide.

-

Condensation to Form the Hydrazone: The final step involves the condensation reaction between the 2-(4-chloro-2-methylphenoxy)acetohydrazide intermediate and 2-methoxybenzaldehyde. This reaction is typically carried out in a suitable solvent like ethanol, often with catalytic amounts of acid, to form the final product, this compound.

A generalized workflow for this proposed synthesis is depicted below.

Biological Activity and Potency

This compound is a highly potent and selective inhibitor of the ANO1 channel. Electrophysiological studies have demonstrated its ability to block ANO1-mediated currents with a half-maximal inhibitory concentration (IC50) in the nanomolar range.

| Target | IC50 | Cell Line | Assay Method | Reference |

| ANO1 (TMEM16A) | 77 nM | FRT-ANO1 | Whole-cell patch clamp | [1] |

| ANO1 (TMEM16A) | ~110 nM | Endogenous human ANO1 | Cellular assay | |

| ANO2 (TMEM16B) | > 10 µM | FRT-ANO2 | Apical membrane current | [1] |

| CFTR | No significant inhibition at 30 µM | FRT-CFTR | Apical membrane current | [1] |

| ENaC | No significant inhibition at 30 µM | T84 cells | ENaC activity assay | [1] |

A derivative of this compound, designated as 5f , has been synthesized and shown to have an even greater potency for ANO1, with an IC50 of 22 nM.[2]

Experimental Protocols

High-Throughput Screening for ANO1 Inhibitors

The discovery of this compound was facilitated by a robust high-throughput screening assay.

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP (YFP-H148Q/I152L).

-

Assay Principle: The assay measures the quenching of YFP fluorescence upon the influx of iodide through activated ANO1 channels.

-

Procedure:

-

FRT-ANO1/YFP cells are plated in 96-well plates.

-

Cells are incubated with test compounds (e.g., at a concentration of 25 µM) for 10 minutes.

-

An iodide-containing solution with an ANO1 agonist (e.g., 100 µM ATP to raise intracellular calcium) is added.

-

The rate of YFP fluorescence quenching is measured using a plate reader.

-

A decrease in the rate of fluorescence quenching indicates inhibition of ANO1.

-

Whole-Cell Patch Clamp Electrophysiology

The functional inhibition of ANO1 by this compound was confirmed using the gold-standard whole-cell patch-clamp technique.

-

Cell Line: FRT cells stably expressing human ANO1.

-

Recording Configuration: Whole-cell patch clamp.

-

Procedure:

-

An individual FRT-ANO1 cell is "patched" with a glass micropipette, forming a high-resistance (gigaohm) seal.

-

The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.

-

The membrane potential is held at a constant value (e.g., 0 mV), and voltage pulses are applied (e.g., from -100 mV to +100 mV).

-

ANO1 channels are activated by including an agonist (e.g., ATP in the extracellular solution or a defined free calcium concentration in the pipette solution).

-

The resulting chloride currents are recorded.

-

This compound is applied to the cell, and the inhibition of the ANO1 current is measured.

-

Signaling Pathways Modulated by this compound

The therapeutic potential of this compound stems from its ability to inhibit the ANO1 channel, which is a key player in several signaling pathways implicated in cancer progression. By blocking ANO1, this compound can effectively disrupt these pro-oncogenic cascades.

EGFR Signaling Pathway

ANO1 has been shown to physically associate with and potentiate the activity of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation in many cancers. Inhibition of ANO1 with this compound can lead to a reduction in EGFR phosphorylation and the subsequent dampening of downstream signaling.

MAPK/ERK and PI3K/AKT Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/AKT) pathways are critical downstream effectors of EGFR and other receptor tyrosine kinases. These pathways regulate cell growth, survival, and proliferation. By inhibiting the upstream activation of EGFR through ANO1 blockade, this compound can indirectly suppress the activity of both the MAPK/ERK and PI3K/AKT pathways.

Conclusion

This compound is a novel, potent, and selective inhibitor of the ANO1 calcium-activated chloride channel, discovered through a comprehensive high-throughput screening campaign. Its ability to effectively block ANO1 activity translates into the suppression of key oncogenic signaling pathways, including the EGFR, MAPK/ERK, and PI3K/AKT cascades. These findings underscore the potential of this compound and its derivatives as valuable research tools for dissecting the physiological and pathophysiological roles of ANO1 and as promising lead compounds for the development of targeted therapies for cancers and other diseases characterized by ANO1 hyperexcitability. Further investigation into the synthesis and optimization of this compound analogs is warranted to advance these promising findings towards clinical applications.

References

Ani9: A Technical Guide to its Biological Functions and Affected Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ani9 is a potent and selective small-molecule inhibitor of Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A).[1][2][3] ANO1 is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, nociception, and cancer progression.[1][4][5] Due to its involvement in these critical functions, ANO1 has emerged as a significant therapeutic target for a range of diseases such as hypertension, diarrhea, pain, asthma, and cancer.[4][5] this compound, identified through high-throughput screening, offers a valuable pharmacological tool for studying the physiological and pathological roles of ANO1 with high precision.[4][5]

Biological Function of this compound: Potent and Selective Inhibition of ANO1

The primary biological function of this compound is the potent and selective inhibition of the ANO1 chloride channel.[2][3] Electrophysiological studies have demonstrated that this compound effectively blocks ANO1 channel activity with submicromolar potency.[4][5] A key advantage of this compound is its high selectivity for ANO1 over other ion channels, including the closely related ANO2, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), and the Epithelial Sodium Channel (ENaC).[1][2][3] This selectivity makes this compound a superior research tool compared to other less selective CaCC inhibitors.

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

| Target | IC50 | Assay | Reference |

| Human ANO1 (hANO1) | 77 nM | YFP-HTS Assay | [2][3] |

| Human ANO1 (hANO1) | 0.08 µmol/L | YFP-HTS Assay | [1] |

| Human ANO2 (hANO2) | No significant effect up to 10 µM | YFP Quenching Assay |

Table 1: Inhibitory Potency of this compound

| Channel/Signaling Pathway | Concentration of this compound | Effect | Reference |

| ANO2 | 10 µM | No effect | [2][3] |

| CFTR | 30 µM | No inhibitory effect | [1] |

| VRAC | 30 µM | No inhibitory effect | [1] |

| ENaC | 30 µM | No effect | [2][3] |

| Intracellular Ca2+ Signaling | 30 µM | No effect | [1] |

Table 2: Selectivity Profile of this compound

Signaling Pathways Affected by this compound

By inhibiting ANO1, this compound influences several downstream signaling pathways that are regulated by ANO1 activity. ANO1 has been shown to modulate key pathways involved in cell proliferation, survival, and migration.

EGFR, MAPK/ERK, and PI3K/Akt Signaling Pathways

Anoctamin 1 is known to regulate multiple signaling cascades, including the epidermal growth factor receptor (EGFR) pathway, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway. Inhibition of ANO1 by this compound is therefore expected to impact these critical cellular signaling networks.

Figure 1: this compound's impact on ANO1 and downstream signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are summaries of key experimental protocols used in the characterization of this compound.

High-Throughput Screening (HTS) for ANO1 Inhibitors using a YFP-Based Assay

This assay is used to identify inhibitors of ANO1 by measuring the quenching of Yellow Fluorescent Protein (YFP) fluorescence by iodide influx through the channel.

-

Cell Culture: Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive YFP (H148Q/I152L) are cultured in 96-well black-walled microplates.

-

Compound Application: Test compounds, including this compound, are added to the wells and incubated for a specified period (e.g., 20 minutes).

-

Channel Activation: ANO1 channels are activated by an agonist that increases intracellular Ca2+, such as ATP (100 µM).

-

Fluorescence Measurement: The plate is transferred to a plate reader to measure the rate of YFP fluorescence quenching upon the addition of an iodide-containing solution. A faster quenching rate indicates higher ANO1 activity.

-

Data Analysis: The initial slope of the fluorescence decrease is determined by non-linear regression. The inhibitory effect of the compounds is calculated by comparing the quenching rate in the presence and absence of the inhibitor.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the chloride currents through ANO1 channels in the cell membrane.

-

Cell Preparation: FRT cells stably expressing human ANO1 are used. The cells are bathed in a recording solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-8 MΩ and filled with an intracellular solution containing a low chloride concentration.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total membrane current.

-

Current Recording: ANO1 currents are elicited by voltage steps. The effect of this compound is determined by applying the compound to the bath solution and measuring the change in the current amplitude.

Figure 2: Experimental workflow for the identification and validation of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of the ANO1 calcium-activated chloride channel. Its well-defined mechanism of action and high selectivity make it an invaluable tool for researchers in both academic and industrial settings. By affecting ANO1, this compound provides a means to investigate the roles of this channel in various physiological and pathological conditions and to explore its potential as a therapeutic target in diseases such as cancer, hypertension, and cystic fibrosis. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for scientists working to further elucidate the biological functions of ANO1 and to develop novel therapeutic strategies targeting this important ion channel.

References

- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

The Role of Ani9 in Elucidating Downstream Pathways of Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, from gene transcription and cell proliferation to muscle contraction and neurotransmission. The specificity of cellular responses to Ca²⁺ signals is determined by the amplitude, frequency, and spatial localization of Ca²⁺ transients. These signals are decoded by a host of Ca²⁺-binding proteins, including enzymes, ion channels, and transcription factors. A key family of effectors in Ca²⁺ signaling pathways are the Anoctamin (ANO) or Transmembrane member 16 (TMEM16) proteins, particularly ANO1 (TMEM16A), a Ca²⁺-activated chloride channel (CaCC).

This technical guide focuses on Ani9, a potent and selective small-molecule inhibitor of ANO1. Contrary to modulating Ca²⁺ signaling itself, research indicates that this compound does not directly affect intracellular calcium levels[1]. Instead, it serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of ANO1, a downstream effector of Ca²⁺ signals. By selectively blocking ANO1, this compound allows researchers to dissect the specific contributions of this channel to cellular processes that are initiated by an increase in intracellular Ca²⁺. This document provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.

This compound: A Selective Inhibitor of the Calcium-Activated Chloride Channel ANO1

This compound, chemically identified as 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, was discovered through high-throughput screening as a highly potent and selective inhibitor of the ANO1 chloride channel[1][2]. ANO1 channels are gated by intracellular Ca²⁺ and, upon activation, mediate chloride efflux, which leads to membrane depolarization. This change in membrane potential can, in turn, influence a variety of cellular functions, including fluid secretion, smooth muscle contraction, and cell proliferation[1][2].

Crucially, studies have demonstrated that this compound exhibits high selectivity for ANO1 over other channels, including ANO2, which shares significant amino acid homology, and the CFTR chloride channel[1][2]. Furthermore, it has been shown that this compound does not interfere with intracellular calcium signaling itself, making it an ideal tool to probe the function of ANO1 in response to Ca²⁺ stimuli[1].

Quantitative Data: Inhibitory Potency of this compound

The potency of this compound in inhibiting ANO1 has been quantified in various studies. The following table summarizes the key inhibitory concentration (IC₅₀) values for this compound against ATP-induced ANO1 activation, providing a comparison with other known ANO1 inhibitors.

| Compound | Cell Line | Method of ANO1 Activation | IC₅₀ (µM) | Reference |

| This compound | FRT-ANO1 | 100 µM ATP | 0.077 ± 0.0011 | [2] |

| T16Ainh-A01 | FRT-ANO1 | 100 µM ATP | 1.39 ± 0.59 | [2] |

| MONNA | FRT-ANO1 | 100 µM ATP | 1.95 ± 1.16 | [2] |

Signaling Pathways and Mechanism of Action

The following diagram illustrates the relationship between intracellular Ca²⁺ signaling, the activation of the ANO1 channel, and the inhibitory action of this compound. An increase in intracellular Ca²⁺, triggered by various stimuli, leads to the opening of the ANO1 channel and subsequent chloride efflux. This compound selectively blocks this channel, thereby preventing the downstream effects of ANO1 activation without altering the initial Ca²⁺ signal.

Caption: Signaling pathway of ANO1 activation by intracellular Ca²⁺ and its inhibition by this compound.

Experimental Protocols

The use of this compound is central to methodologies aimed at characterizing the function of ANO1. Below are detailed protocols for key experiments.

Cell Culture and Maintenance

-

Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 (FRT-ANO1) are commonly used for inhibitor screening[2]. Alternatively, cell lines with high endogenous ANO1 expression, such as PC3 human prostate cancer cells or Capan-1 human pancreatic carcinoma cells, can be utilized[2].

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., Coon’s modified Ham’s F-12 for FRT cells) supplemented with fetal bovine serum (FBS), penicillin, streptomycin, and a selection antibiotic (e.g., G418 for stably transfected cells) at 37°C in a humidified atmosphere of 5% CO₂.

Measurement of ANO1-Mediated Chloride Current (Electrophysiology)

This protocol describes the use of a Ussing chamber to measure apical membrane currents in polarized epithelial cells.

-

Cell Plating: FRT-ANO1 cells are seeded onto permeable supports (e.g., Snapwell inserts) and grown until a polarized monolayer with high transepithelial resistance (>500 Ω·cm²) is formed.

-

Ussing Chamber Setup: The permeable support is mounted in a Ussing chamber with symmetrical bathing solutions (e.g., a chloride-containing solution on the basolateral side and a low-chloride, high-gluconate solution on the apical side to establish a chloride gradient).

-

Permeabilization: The basolateral membrane is permeabilized with a pore-forming agent like nystatin (e.g., 200 µg/mL) to allow experimental control of the intracellular environment and to isolate the apical membrane current.

-

Inhibitor Application: this compound, at various concentrations, is added to the apical bath 20 minutes prior to ANO1 activation to allow for equilibration[2].

-

ANO1 Activation: ANO1 is activated by applying an agonist that increases intracellular Ca²⁺, such as ATP (e.g., 100 µM), to the basolateral side[2].

-

Data Acquisition: The short-circuit current (Isc), representing the net ion transport across the epithelium (in this case, primarily Cl⁻ secretion through apical ANO1), is measured using a voltage-clamp amplifier. The change in Isc upon ATP stimulation in the presence and absence of this compound is used to determine the inhibitory effect.

Halide-Sensitive YFP Quenching Assay for ANO1 Activity

This is a cell-based fluorescence assay to measure chloride channel activity in response to a halide influx.

-

Cell Preparation: Cells expressing both ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) mutant (e.g., YFP-F46L/H148Q/I152L) are plated in a multi-well plate (e.g., 96-well).

-

Inhibitor Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 20 minutes)[2].

-

Assay Procedure:

-

The initial YFP fluorescence is measured.

-

A stimulus to increase intracellular Ca²⁺ (e.g., ATP) is added to activate ANO1.

-

Simultaneously or immediately after, a halide solution (e.g., NaI) is added. The influx of I⁻ through the activated ANO1 channels quenches the YFP fluorescence.

-

-

Data Analysis: The rate of YFP quenching is proportional to the halide influx and thus to ANO1 activity. The dose-response curve for this compound is generated by plotting the quenching rate against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on ANO1 activity in response to a Ca²⁺-mobilizing stimulus.

Caption: Experimental workflow for assessing this compound's inhibition of Ca²⁺-activated ANO1.

Conclusion

This compound is a powerful pharmacological tool for the study of ANO1, a key downstream component of many Ca²⁺ signaling pathways. Its high potency and selectivity, combined with its lack of direct effect on intracellular Ca²⁺ dynamics, make it an invaluable reagent for isolating the specific contributions of ANO1-mediated chloride currents to cellular physiology. By employing the experimental protocols outlined in this guide, researchers can effectively leverage this compound to explore the intricate roles of ANO1 in health and disease, paving the way for the development of novel therapeutic strategies for conditions such as cancer, hypertension, pain, and asthma, where ANO1 activity is implicated[1][2].

References

The Therapeutic Potential of Ani9: A Selective ANO1 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth review of the current scientific literature on Ani9, a novel small-molecule inhibitor of the Anoctamin 1 (ANO1) calcium-activated chloride channel. We will explore its mechanism of action, therapeutic potential, and the experimental methodologies used to characterize its activity.

Introduction

Anoctamin 1 (ANO1), also known as Transmembrane protein 16A (TMEM16A), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes. These include fluid secretion, smooth muscle contraction, and nociception.[1][2][3] Dysregulation of ANO1 has been implicated in several diseases, including cancer, hypertension, pain, diarrhea, and asthma.[1][2][3] Consequently, the development of potent and selective ANO1 inhibitors has become a significant area of interest for therapeutic intervention.

This compound, with the chemical name 2-(4-chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide, was identified through a high-throughput screening of 54,400 synthetic small molecules as a highly potent and selective inhibitor of ANO1.[1][2][3] This document summarizes the key findings related to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and the experimental workflows used in its discovery and characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity and selectivity of this compound compared to other known ANO1 inhibitors.

| Compound | IC50 (ANO1) | IC50 (ANO2) | Selectivity (ANO1 vs ANO2) | Reference |

| This compound | 77 ± 1.1 nM | > 10 µM | > 130-fold | [1][3] |

| T16Ainh-A01 | 1.39 ± 0.59 µM | Potently blocks | Low | [1][3] |

| MONNA | 1.95 ± 1.16 µM | Potently blocks | Low | [1][3] |

| Table 1: Comparative Inhibitory Potency and Selectivity of this compound. |

| Concentration of this compound | Inhibition of ATP-induced ANO1 Chloride Currents | Reference |

| 50 nM | 52.0 ± 3.7% | [1] |

| 100 nM | 95.4 ± 0.5% | [1] |

| 1 µM | 98.7 ± 0.5% | [1] |

| Table 2: Dose-Dependent Inhibition of ANO1 by this compound in FRT-ANO1 Cells (Patch-Clamp Analysis). |

| Ion Channel / Transporter | Effect of this compound | Concentration Tested | Reference |

| ANO2 | Negligible | Up to 10 µM | [1][3] |

| CFTR | No effect | Not specified | [1][2][3] |

| VRAC | Negligible | 1 µM | [1] |

| ENaC | No effect | Not specified | [1] |

| Intracellular Ca2+ Signaling | No effect | Not specified | [1][2][3] |

| Table 3: Selectivity Profile of this compound against Other Ion Channels and Cellular Processes. |

Experimental Protocols

High-Throughput Screening (HTS) for ANO1 Inhibitors

The discovery of this compound was the result of a cell-based high-throughput screening assay using Fischer rat thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).

-

Cell Culture: FRT cells were cultured in F-12 Coon's modified medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Assay Principle: The assay measures the rate of I⁻ influx into the cells, which quenches the YFP fluorescence. Inhibition of ANO1 activity results in a slower quenching rate.

-

Procedure:

-

Cells were seeded into 384-well plates.

-

A library of 54,400 synthetic small molecules was added to the wells.

-

The cells were then placed in a plate reader, and a baseline fluorescence was measured.

-

An I⁻-containing solution was added to activate the ANO1 channels, and the change in fluorescence over time was monitored.

-

Compounds that significantly reduced the rate of YFP quenching were identified as potential ANO1 inhibitors.

-

Electrophysiological Analysis (Whole-Cell Patch-Clamp)

To confirm the inhibitory effect of this compound on ANO1 chloride channel activity, whole-cell patch-clamp analysis was performed on FRT cells expressing ANO1.

-

Cell Preparation: FRT-ANO1 cells were grown on glass coverslips.

-

Recording Solution: The extracellular solution contained (in mM): 140 NMDG-Cl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4). The intracellular pipette solution contained (in mM): 140 NMDG-Cl, 1 MgCl₂, 10 HEPES, and 5 EGTA (pH 7.2), with free Ca²⁺ buffered to the desired concentration.

-

Procedure:

-

A glass micropipette with a resistance of 3-5 MΩ was used to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

The membrane patch was then ruptured to achieve the whole-cell configuration.

-

Membrane currents were recorded using an Axopatch 200B amplifier and pCLAMP software.

-

ANO1 was activated by applying 100 µM ATP to the extracellular solution.

-

This compound was then perfused at various concentrations to determine its inhibitory effect on the ATP-induced currents.

-

YFP Quenching Assay for VRAC Activity

To assess the selectivity of this compound, its effect on the volume-regulated anion channel (VRAC) was measured using a YFP quenching assay in LN215 cells, which endogenously express VRAC.

-

Cell Culture: LN215 cells stably expressing the YFP halide sensor were used.

-

Assay Principle: Similar to the HTS assay, this method measures the rate of I⁻ influx upon VRAC activation.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

The cells were pre-incubated with this compound or other inhibitors.

-

VRAC was activated by a hypotonic solution.

-

The rate of YFP fluorescence quenching was measured to determine the level of VRAC inhibition.

-

Visualizations

Signaling Pathway of ANO1 and Therapeutic Intervention by this compound

Caption: The role of ANO1 in disease and its inhibition by this compound.

Experimental Workflow for the Discovery and Validation of this compound

Caption: Workflow for the identification and validation of this compound.

Conclusion

The discovery of this compound represents a significant advancement in the search for selective ANO1 inhibitors. Its high potency and, most notably, its selectivity for ANO1 over the closely related ANO2 and other ion channels, make it a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1.[1][2][3] Furthermore, the promising in vitro data suggest that this compound and its derivatives are viable candidates for further preclinical and clinical development for the treatment of a range of disorders, including certain cancers, hypertension, chronic pain, secretory diarrheas, and asthma.[1] Future research should focus on the in vivo efficacy, pharmacokinetic, and toxicological profiles of this compound to fully elucidate its therapeutic potential.

References

- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Investigating the Physiological Effects of ANO1 Inhibition by Ani9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physiological effects of inhibiting the Anoctamin 1 (ANO1) calcium-activated chloride channel with the potent and selective small molecule inhibitor, Ani9. ANO1, also known as TMEM16A, is a critical player in numerous physiological processes, and its dysregulation is implicated in a variety of pathologies, including cancer, asthma, and hypertension.[1] This document details the mechanism of action of this compound, its impact on key cellular signaling pathways, and provides established experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of ANO1 inhibition.

Introduction to ANO1 and the Inhibitor this compound

Anoctamin 1 (ANO1) is a calcium-activated chloride channel (CaCC) that plays a fundamental role in epithelial fluid secretion, smooth muscle contraction, and neuronal excitability.[1] Its overexpression has been linked to the progression of various cancers, including those of the head and neck, breast, and prostate, by promoting cell proliferation, migration, and invasion.[1][2] Consequently, ANO1 has emerged as a promising therapeutic target.

This compound is a novel, potent, and highly selective small-molecule inhibitor of ANO1.[3][4][5] Discovered through high-throughput screening, this compound exhibits submicromolar potency and displays negligible effects on the closely related ANO2 channel, intracellular calcium signaling, or the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, making it a valuable tool for studying ANO1 function and a potential candidate for therapeutic development.[3][4]

Quantitative Data on this compound Inhibition

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on ANO1 channel activity and its downstream consequences.

Table 1: In Vitro Inhibition of ANO1 by this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 for ANO1 Inhibition | 77 ± 1.1 nM | FRT-ANO1 cells (apical membrane current) | [4] |

| ~10.6 µM (for comparison with another inhibitor) | FRT cells expressing ANO1 and YFP (YFP quenching) | [6] | |

| Inhibition of ATP-induced ANO1 Chloride Currents | 52.0 ± 3.7% at 50 nM | FRT cells expressing ANO1 (whole-cell patch clamp) | [3][7] |

| 95.4 ± 0.5% at 100 nM | FRT cells expressing ANO1 (whole-cell patch clamp) | [3][7] | |

| 98.7 ± 0.5% at 1 µM | FRT cells expressing ANO1 (whole-cell patch clamp) | [3][7] | |

| Selectivity (ANO1 vs. ANO2) | Negligible effect on ANO2 up to 10 µM | FRT-ANO2 cells (YFP quenching assay) | [3] |

Table 2: Effects of this compound on Downstream Signaling Pathways (Illustrative)

| Downstream Target | Effect of this compound Treatment | Cell Line | Quantitative Change (Example) | Reference |

| p-EGFR | Inhibition of phosphorylation | Cancer cell lines | Dose-dependent decrease in p-EGFR/EGFR ratio | [1] |

| p-ERK1/2 | Inhibition of phosphorylation | Cancer cell lines | Dose-dependent decrease in p-ERK/ERK ratio | [1] |

| p-Akt | Inhibition of phosphorylation | Cancer cell lines | Dose-dependent decrease in p-Akt/Akt ratio | [8] |

Note: Specific quantitative data for the effect of this compound on the phosphorylation of these proteins is still emerging. The table reflects the established role of ANO1 in these pathways and the expected effect of its inhibition.

Signaling Pathways Modulated by ANO1 Inhibition

ANO1 is known to modulate several key signaling pathways that are crucial for cell growth, proliferation, and survival. This compound, by inhibiting ANO1, effectively downregulates these pathways.

EGFR-MAPK/ERK Signaling Pathway

ANO1 can physically associate with and activate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the downstream Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway.[1][2] This pathway is a central regulator of cell proliferation and survival. Inhibition of ANO1 by this compound is expected to reduce EGFR and subsequent ERK1/2 phosphorylation.

PI3K/Akt Signaling Pathway

ANO1 activity has also been linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, another critical regulator of cell survival and apoptosis.[1][2] Inhibition of ANO1 by this compound is anticipated to lead to a reduction in Akt phosphorylation.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound on ANO1 are provided below.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion channel activity of ANO1.

-

Cell Preparation:

-

HEK293T or FRT cells are transfected with a plasmid encoding human ANO1.

-

Cells are cultured for 24-36 hours post-transfection before recording.

-

-

Solutions:

-

Bath Solution (extracellular): 150 mM NMDG-Cl, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES (pH 7.4).

-

Pipette Solution (intracellular): 150 mM NMDG-Cl, 10 mM EGTA, 6.6 mM CaCl₂, 1 mM MgCl₂, 3 mM MgATP, 5 mM HEPES (pH 7.2).[6]

-

-

Recording Parameters:

-

Pipettes are pulled from borosilicate glass to a resistance of 3-5 MΩ.[7]

-

A whole-cell configuration is established.

-

Voltage pulses are applied from -100 mV to +100 mV in 20 mV increments.[6][7]

-

ANO1 is activated by including 100 µM ATP in the bath solution.

-

This compound is added to the bath solution at desired concentrations to measure inhibition.

-

-

Data Analysis:

-

Current density (pA/pF) is calculated and plotted against voltage to generate I-V curves.

-

The percentage of inhibition is determined by comparing the current amplitude before and after this compound application.

-

YFP Quenching Assay

This is a cell-based fluorescence assay to measure ANO1-mediated iodide influx.

-

Cell Preparation:

-

FRT cells are co-transfected with plasmids for human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP-F46L/H148Q/I152L).

-

Cells are seeded in 96-well plates.

-

-

Assay Procedure:

-

Cells are washed with a standard buffer solution.

-

This compound at various concentrations is added to the wells and incubated for 10-20 minutes.

-

The plate is placed in a fluorescence microplate reader.

-

Baseline YFP fluorescence is measured for a few seconds.

-

An iodide-containing solution (e.g., 70 mM iodide) with an ANO1 activator (e.g., 100 µM ATP) is injected into the wells.

-

YFP fluorescence is continuously measured. The influx of iodide quenches the YFP fluorescence.

-

-

Data Analysis:

-

The initial rate of fluorescence decrease is calculated.

-

The IC50 value for this compound is determined by plotting the percentage of inhibition against the log of the this compound concentration.

-

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This technique measures transepithelial ion transport.

-

Cell Preparation:

-

FRT cells expressing ANO1 are grown to confluence on permeable supports (e.g., Snapwell inserts).

-

-

Ussing Chamber Setup:

-

The permeable supports are mounted in Ussing chambers.

-

The basolateral side is bathed with a standard HCO₃⁻-buffered solution.

-

The apical side is bathed with a half-Cl⁻ solution to create a chloride gradient.

-

The basolateral membrane is permeabilized with amphotericin B to isolate the apical membrane current.

-

-

Measurement:

-

The system is allowed to equilibrate.

-

This compound is added to both the apical and basolateral chambers and incubated.

-

ANO1 is activated by adding ATP to the apical solution.

-

The change in short-circuit current (Isc) is recorded.

-

-

Data Analysis:

-

The peak Isc is measured, and the percentage of inhibition by this compound is calculated.

-

Cell Proliferation Assay (CCK-8 or MTS)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding:

-

Cancer cells (e.g., PC-3 for prostate cancer) are seeded in 96-well plates at a density of approximately 5,000 cells/well and allowed to adhere overnight.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

Control wells receive medium with the vehicle (e.g., DMSO).

-

Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

Assay:

-

10 µL of CCK-8 or MTS reagent is added to each well.

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the control.

-

The IC50 for cell proliferation inhibition is calculated from the dose-response curve.

-

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

-

Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice) are used.

-

-

Tumor Implantation:

-

Cancer cells (e.g., PC-3) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

-

Tumors are allowed to grow to a palpable size.

-

-

Treatment:

-

Mice are randomized into control and treatment groups.

-

This compound is administered to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

The control group receives the vehicle.

-

-

Monitoring:

-

Tumor size is measured regularly (e.g., with calipers) and tumor volume is calculated.

-

Body weight and general health of the mice are monitored.

-

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

-

-

Data Analysis:

-

Tumor growth curves are plotted for each group.

-

Statistical analysis is performed to determine the significance of tumor growth inhibition by this compound.

-

Conclusion

This compound is a powerful and selective tool for investigating the physiological and pathophysiological roles of the ANO1 channel. Its ability to potently inhibit ANO1 activity provides a means to dissect the involvement of this channel in various cellular processes, particularly in the context of cancer cell proliferation and survival through the EGFR/MAPK/ERK and PI3K/Akt signaling pathways. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting ANO1 with inhibitors like this compound. As research progresses, a deeper understanding of the intricate mechanisms governed by ANO1 will undoubtedly pave the way for novel therapeutic strategies in a range of diseases.

References

- 1. BioRender App [app.biorender.com]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative analysis of ERK signaling inhibition in colon cancer cell lines using phospho-specific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

The chemical structure and properties of Ani9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1/TMEM16A) calcium-activated chloride channel (CaCC).[1][2] Discovered through high-throughput screening, this compound has emerged as a valuable pharmacological tool for studying the physiological and pathophysiological roles of ANO1.[3][4] Its ability to modulate ANO1 activity with high specificity makes it a promising candidate for therapeutic development in a range of disorders, including cancer, hypertension, pain, diarrhea, and asthma.[2][3][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its impact on cellular signaling pathways.

Chemical Structure and Properties

This compound, with the chemical name 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide, is a hydrazone derivative.[5][6] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide | [1][5] |

| Molecular Formula | C17H17ClN2O3 | [1][5] |

| Molecular Weight | 332.78 g/mol | [1][5] |

| CAS Number | 356102-14-2 | [5] |

| Appearance | White to off-white solid | [7] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMSO | [8] |

| SMILES Code | O=C(N/N=C/C1=CC=CC=C1OC)COC2=CC=C(Cl)C=C2C | [5] |

| InChI Key | KDALDZRKOBJXIE-VXLYETTFSA-N | [5] |

| Storage | Store at -20°C | [1][8] |

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of the ANO1 chloride channel, with a reported IC50 of 77 nM.[7][9] ANO1, a calcium-activated chloride channel, is implicated in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and nociception.[3][5] Dysregulation of ANO1 activity has been linked to several diseases, most notably various forms of cancer where it is often overexpressed.[2][6]

This compound exhibits high selectivity for ANO1 over other chloride channels, including the closely related ANO2, as well as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Epithelial Sodium Channel (ENaC).[2][4] This specificity makes this compound a superior research tool compared to less selective CaCC inhibitors.

The inhibitory effect of this compound on ANO1 leads to a reduction in cancer cell proliferation, migration, and invasion in cell lines where ANO1 is highly expressed, such as PC3 (prostate cancer), MCF7 (breast cancer), and BxPC3 (pancreatic cancer).[6] Furthermore, this compound has been shown to inhibit smooth muscle contractions in mice.[7]

Table 2: Inhibitory Activity of this compound

| Target | IC50 | Cell Line/System | Reference |

| ANO1 (human) | 77 nM | Fischer Rat Thyroid (FRT) cells expressing human ANO1 | [7][10] |

| Endogenous CaCC | 110 nM | PC3, Capan-1, and NHNE cells | [7] |

| ANO2 (mouse) | Negligible effect at 1 µM | FRT cells expressing mouse ANO2 | [4] |

| CFTR | No effect at 30 µM | FRT cells expressing CFTR | [4][8] |

| ENaC | No effect at 30 µM | T84 cells | [8] |

Signaling Pathways

The inhibition of ANO1 by this compound impacts several downstream signaling pathways that are crucial for cell proliferation, survival, and migration. ANO1 has been shown to modulate the activity of key signaling molecules, including the Epidermal Growth Factor Receptor (EGFR) and subsequent downstream cascades.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from 4-chloro-2-methylphenol.

Step 1: Synthesis of 2-(4-chloro-2-methylphenoxy)acetohydrazide

-

To a solution of 4-chloro-2-methylphenol in a suitable solvent (e.g., acetone), add ethyl chloroacetate and a base (e.g., potassium carbonate).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture and evaporate the solvent to obtain ethyl 2-(4-chloro-2-methylphenoxy)acetate.

-

Dissolve the resulting ester in ethanol and add hydrazine hydrate.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to allow the product, 2-(4-chloro-2-methylphenoxy)acetohydrazide, to crystallize.

-

Collect the solid by filtration and wash with cold ethanol.

Step 2: Synthesis of this compound (2-(4-Chloro-2-methylphenoxy)-N'-[(2-methoxyphenyl)methylideneamino]-acetamide)

-

Dissolve 2-(4-chloro-2-methylphenoxy)acetohydrazide in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of 2-methoxybenzaldehyde to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for several hours.

-

Upon cooling, the product, this compound, will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

High-Throughput Screening for ANO1 Inhibitors

This compound was identified from a screen of 54,400 synthetic small molecules.[4] The assay utilized a cell-based system with a halide-sensitive yellow fluorescent protein (YFP) to measure ANO1 activity.

Protocol Outline:

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human ANO1 and a halide sensor YFP (e.g., YFP-H148Q/I152L).

-

Assay Principle: ANO1 is a chloride channel. When open, it allows the influx of halide ions (like iodide) which quenches the fluorescence of the YFP. The rate of fluorescence quenching is proportional to ANO1 activity.

-

Procedure: a. Plate the FRT-ANO1-YFP cells in 384-well plates. b. Add test compounds (including this compound as a control) to the wells. c. Activate ANO1 using a known agonist (e.g., ATP or a specific small-molecule activator like Eact). d. Simultaneously, add a solution containing a quenching halide (e.g., NaI). e. Measure the YFP fluorescence intensity over time using a fluorescence plate reader. f. Inhibitors of ANO1 will reduce the rate of fluorescence quenching.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents through ANO1 channels in the cell membrane.

Protocol Outline:

-

Cell Preparation: Use FRT cells stably expressing human ANO1.

-

Pipette Solution (Intracellular): Contains a low concentration of free Ca2+ to activate ANO1 and a suitable salt solution (e.g., CsCl-based).

-

Bath Solution (Extracellular): A standard physiological salt solution (e.g., NaCl-based).

-

Procedure: a. Form a high-resistance seal (giga-seal) between a glass micropipette and the cell membrane. b. Rupture the membrane patch under the pipette to achieve the whole-cell configuration. c. Clamp the cell membrane potential at a holding potential (e.g., -60 mV). d. Apply voltage steps to elicit ANO1 currents. e. Perfuse the cell with a solution containing this compound to measure its inhibitory effect on the ANO1 current.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Protocol Outline:

-

Cell Seeding: Seed cancer cells (e.g., PC3, Capan-1) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the ANO1 chloride channel. Its defined chemical structure, robust biological activity, and high specificity make it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols provided in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further investigation into the therapeutic potential of this compound is warranted, particularly in the context of cancers that overexpress ANO1.

References

- 1. Activation of Ca2+‐activated Cl− channel ANO1 by localized Ca2+ signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ANO1 - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Calcium-Activated Chloride Channel ANO1/TMEM16A: Regulation of Expression and Signaling [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. americanlaboratory.com [americanlaboratory.com]

Methodological & Application

Application Notes and Protocols for Ani9 in In-Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ani9 is a potent and selective small-molecule inhibitor of Anoctamin-1 (ANO1), also known as Transmembrane member 16A (TMEM16A).[1][2][3] ANO1 is a calcium-activated chloride channel (CaCC) that is overexpressed in various types of cancers, including prostate, breast, and gastrointestinal cancers, and is implicated in tumor proliferation, invasion, and metastasis.[1][4] this compound exerts its effects by inhibiting the synthesis of ANO1 in a concentration-dependent manner.[4] Its high selectivity for ANO1 over the homologous ANO2 and other ion channels like CFTR and ENaC makes it a valuable tool for studying the specific roles of ANO1 in cancer biology and a potential candidate for therapeutic development.[1][2][5] These application notes provide a comprehensive protocol for the use of this compound in in-vitro cell culture experiments, with a focus on assessing its impact on cancer cell viability.

Data Presentation

Quantitative data for this compound is summarized in the table below. Researchers should note that the potency of this compound can vary between different cell lines and experimental conditions. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 77 ± 1.1 nM | FRT-ANO1 | Apical membrane current measurement | [6] |

| IC50 | < 3 µM | N/A | General ANO1 channel activity | [3] |

| Effective Concentration | 1 µM | FRT-ANO1 | Almost complete inhibition of ANO1 | [1] |

| Effective Concentration | 50 nM - 1 µM | FRT-ANO1 | Inhibition of ATP-induced ANO1 chloride currents | [6] |

Note: The IC50 values for this compound in specific cancer cell lines using cell viability assays are not widely reported in the literature. The provided IC50 is for the inhibition of ANO1 channel activity. It is crucial to determine the IC50 for cell viability in your cancer cell line of interest empirically.

Signaling Pathway

This compound targets ANO1, which is known to modulate several key signaling pathways involved in cancer progression. Inhibition of ANO1 by this compound can lead to the downregulation of these pathways, thereby affecting cell proliferation, survival, and migration. The diagram below illustrates the central role of ANO1 in oncogenic signaling.

References

- 1. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 | PLOS One [journals.plos.org]

- 2. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Ca2+-activated chloride channel ANO1/TMEM16A: An emerging therapeutic target for epithelium-originated diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ani9 in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ani9 is a potent and selective small-molecule inhibitor of the Anoctamin-1 (ANO1) calcium-activated chloride channel, also known as Transmembrane member 16A (TMEM16A). In preclinical research, this compound has demonstrated significant potential in in-vitro studies for its role in modulating cellular processes governed by ANO1. This channel is implicated in a variety of physiological functions and is a therapeutic target in several diseases, including cancer, hypertension, and asthma.[1][2]

These application notes provide a summary of the available in-vitro data for this compound and a generalized protocol for its application in cell-based assays. Due to a lack of publicly available in-vivo studies, a hypothetical in-vivo protocol is provided as a starting point for researchers. It is crucial to note that the in-vivo dosage and concentration of this compound have not been established, and therefore, extensive dose-finding and toxicology studies are imperative before commencing any in-vivo experiments.

Data Presentation

In-Vitro Activity of this compound

The following table summarizes the known in-vitro quantitative data for this compound, highlighting its potency and selectivity as an ANO1 inhibitor.

| Parameter | Cell Line | Assay Type | Value | Reference |

| IC50 | FRT cells expressing human ANO1 | Apical membrane current measurement | 77 ± 1.1 nM | [3] |

| IC50 | FRT cells expressing ANO1 and YFP | YFP-quenching assay | 5.24 µM (for Schisandrathera D, another ANO1 inhibitor) | [4] |

| Inhibition | HEK293T cells expressing ANO1 | Whole-cell patch clamp | 23% at 10 µM and 60% at 30 µM (for cis-resveratrol, another ANO1 inhibitor) | [5] |

| Selectivity | FRT cells expressing ANO2 | Apical membrane current measurement | No significant inhibition at 1 µM | [3] |

Illustrative Example for In-Vivo Animal Studies

Disclaimer: The following table is a hypothetical representation of a possible in-vivo study design for this compound. The dosages and concentrations are illustrative and must be determined through rigorous dose-escalation and pharmacokinetic studies.

| Animal Model | Route of Administration | Vehicle | Hypothetical Dosage Range | Dosing Frequency | Study Duration | Potential Endpoints |

| Nude mice with prostate cancer xenografts | Intraperitoneal (IP) injection | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1 - 50 mg/kg | Once daily | 28 days | Tumor volume, body weight, apoptosis markers (e.g., cleaved caspase-3) |

| Spontaneously Hypertensive Rats (SHR) | Oral gavage (PO) | 0.5% Methylcellulose in water | 5 - 100 mg/kg | Twice daily | 14 days | Blood pressure, heart rate, plasma drug concentration |

| Ovalbumin-sensitized mice (Asthma model) | Intratracheal (IT) instillation | Saline | 0.1 - 10 mg/kg | Single dose | 24 hours | Airway hyperresponsiveness, inflammatory cell count in BAL fluid |

Experimental Protocols

Protocol 1: In-Vitro Inhibition of ANO1 using YFP-Quenching Assay

This protocol is based on methodologies described for assessing ANO1 channel activity.[4]

1. Cell Culture:

- Culture Fischer Rat Thyroid (FRT) cells stably co-expressing human ANO1 and a halide-sensitive Yellow Fluorescent Protein (YFP) variant (e.g., YFP-H148Q/I152L/F46L).

- Maintain cells in a suitable growth medium supplemented with antibiotics for selection.

- Plate the cells in a 96-well plate at an appropriate density and allow them to adhere and form a monolayer.

2. Compound Preparation:

- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

- On the day of the experiment, prepare serial dilutions of this compound in a suitable buffer (e.g., Phosphate-Buffered Saline - PBS) to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

3. Assay Procedure:

- Wash the cell monolayer twice with PBS.

- Add the different concentrations of this compound (or vehicle control) to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.

- Measure the baseline YFP fluorescence using a microplate reader.

- To initiate iodide influx through the ANO1 channels, add a solution containing sodium iodide (NaI) and an ANO1 activator (e.g., ATP or ionomycin) to all wells.

- Immediately begin recording the YFP fluorescence at short intervals for a defined period. The influx of iodide will quench the YFP fluorescence.

4. Data Analysis:

- Calculate the initial rate of fluorescence quenching for each well.

- Normalize the rates to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Hypothetical In-Vivo Efficacy Study in a Xenograft Mouse Model

Disclaimer: This is a generalized and hypothetical protocol. The specific details, especially the dosage and vehicle, must be optimized based on preliminary studies.

1. Animal Model:

- Use immunodeficient mice (e.g., athymic nude mice).

- Implant human cancer cells overexpressing ANO1 (e.g., PC-3 prostate cancer cells) subcutaneously into the flank of each mouse.

- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

2. Animal Housing and Randomization:

- House the mice in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

- Once tumors reach the desired size, randomize the mice into treatment and control groups.

3. Drug Preparation and Administration:

- Vehicle Preparation: Prepare a sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

- This compound Formulation: Based on dose-finding studies, prepare the desired concentration of this compound in the vehicle.

- Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) at a specified frequency and duration.

4. Monitoring and Endpoints:

- Measure tumor volume and body weight regularly (e.g., twice a week).

- Monitor the animals for any signs of toxicity.

- At the end of the study, euthanize the animals and excise the tumors.

- Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation and apoptosis markers or Western blotting to assess downstream signaling pathways.

5. Data Analysis:

- Compare the tumor growth rates between the treatment and control groups.

- Perform statistical analysis to determine the significance of any observed differences.

Visualization of Signaling Pathways

ANO1 Signaling in Cancer Progression

An increase in intracellular calcium activates the ANO1 channel, which in turn can stimulate multiple signaling pathways implicated in cancer cell proliferation and invasion, including the EGFR, MAPK/ERK, and PI3K/AKT pathways.[1][6][7][8]

Caption: ANO1 signaling pathway in cancer.

Experimental Workflow for In-Vivo Study

The following diagram illustrates a general workflow for conducting an in-vivo study with a novel compound like this compound.

Caption: General workflow for an in-vivo animal study.

References

- 1. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANO1: More Than Just Calcium-Activated Chloride Channel in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of ANO1/TMEM16A induces apoptosis in human prostate carcinoma cells by activating TNF-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | ANO1-downregulation induced by schisandrathera D: a novel therapeutic target for the treatment of prostate and oral cancers [frontiersin.org]

- 5. Inhibition of ANO1 by Cis- and Trans-Resveratrol and Their Anticancer Activity in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

Application Notes: Utilizing Ani9 for Patch-Clamp Electrophysiology Studies of TMEM16A

Audience: Researchers, scientists, and drug development professionals.

Introduction

TMEM16A, also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel (CaCC) that plays a crucial role in a variety of physiological processes, including fluid secretion, smooth muscle contraction, and nociception.[1][2][3] Dysregulation of TMEM16A has been implicated in several diseases, such as hypertension, cystic fibrosis, and cancer, making it a significant target for therapeutic intervention. Ani9 is a potent and selective small-molecule inhibitor of TMEM16A, with a reported IC50 in the nanomolar range.[1][4][5] Notably, this compound exhibits high selectivity for TMEM16A over the closely related homolog TMEM16B (ANO2) and does not affect intracellular calcium signaling, a common off-target effect of other TMEM16A inhibitors.[1][4] These properties make this compound an invaluable tool for studying the physiological and pathophysiological roles of TMEM16A using patch-clamp electrophysiology.

These application notes provide detailed protocols and quantitative data for the use of this compound in whole-cell patch-clamp experiments to characterize its inhibitory effects on TMEM16A channels.

Quantitative Data

The inhibitory potency of this compound on TMEM16A channels has been quantified using patch-clamp electrophysiology. The following tables summarize key data from published studies.

Table 1: Inhibitory Concentration of this compound on TMEM16A

| Parameter | Value | Cell Line | Electrophysiology Method | Reference |

| IC50 | 77 ± 1.1 nM | FRT-ANO1 | Apical membrane current measurement | [1] |

Table 2: Percent Inhibition of TMEM16A Current by this compound

| This compound Concentration | Mean Current Inhibition (%) | Standard Error | Cell Line | Electrophysiology Method | Reference |

| 50 nM | 52.0% | 3.7% | FRT-ANO1 | Whole-cell patch-clamp | [1] |

| 100 nM | 95.4% | 0.5% | FRT-ANO1 | Whole-cell patch-clamp | [1] |

| 1 µM | 98.7% | 0.5% | FRT-ANO1 | Whole-cell patch-clamp | [1] |

Signaling Pathway and Mechanism of Action

TMEM16A is a calcium-activated chloride channel. Its activation is triggered by an increase in intracellular calcium concentration ([Ca2+]i), which can be initiated by various upstream signaling events, such as G-protein coupled receptor (GPCR) activation leading to inositol trisphosphate (IP3)-mediated calcium release from the endoplasmic reticulum. Upon binding of calcium, TMEM16A undergoes a conformational change, opening a pore permeable to chloride ions. The resulting chloride efflux leads to membrane depolarization, which in turn can modulate cellular processes like smooth muscle contraction and epithelial secretion.

This compound acts as a direct blocker of the TMEM16A channel pore, thereby preventing chloride ion flux and subsequent physiological effects. A key advantage of this compound is its minimal impact on intracellular calcium signaling pathways, ensuring that its observed effects are due to direct channel inhibition.[1][4]

Experimental Protocols

The following is a detailed protocol for whole-cell patch-clamp recording of TMEM16A currents and their inhibition by this compound, adapted from Seo et al., 2016.[1]

Cell Preparation

-

Culture Fischer Rat Thyroid (FRT) cells stably expressing human TMEM16A (FRT-ANO1) in a suitable medium (e.g., Coon’s modified Ham’s F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418).

-